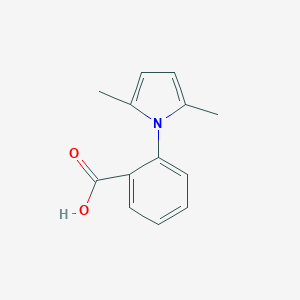

2-(2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid

Beschreibung

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 159220. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

2-(2,5-dimethylpyrrol-1-yl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO2/c1-9-7-8-10(2)14(9)12-6-4-3-5-11(12)13(15)16/h3-8H,1-2H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLYUUANOICYAAL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(N1C2=CC=CC=C2C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20303585 | |

| Record name | 2-(2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20303585 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

92028-57-4 | |

| Record name | 92028-57-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=159220 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20303585 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(2,5-Dimethyl-1H-pyrrol-1-yl)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-(2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-(2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid, a molecule of interest in medicinal chemistry and drug development. The primary and most established method for the synthesis of this N-aryl pyrrole derivative is the Paal-Knorr synthesis. This approach offers a straightforward and efficient route to the target compound from readily available starting materials.

Core Synthesis Strategy: The Paal-Knorr Pyrrole Synthesis

The Paal-Knorr synthesis is a classic and widely utilized method for the formation of substituted pyrroles.[1][2] The reaction involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia, typically under acidic conditions.[1][2] For the synthesis of this compound, the key reactants are 2,5-hexanedione (also known as acetonylacetone) and 2-aminobenzoic acid.

The mechanism of the Paal-Knorr pyrrole synthesis involves the initial formation of a hemiaminal upon the attack of the primary amine on one of the protonated carbonyl groups of the 1,4-diketone.[2] Subsequent intramolecular cyclization via attack of the amine on the second carbonyl group leads to a dihydroxytetrahydropyrrole intermediate. Dehydration of this intermediate yields the aromatic pyrrole ring.[2] The use of a protic or Lewis acid catalyst facilitates the dehydration steps and accelerates the reaction.[2]

Alternative Synthetic Routes

While the Paal-Knorr synthesis is the most direct approach, other methods for the formation of C-N bonds, such as the Ullmann condensation, could theoretically be employed. The Ullmann condensation involves the copper-catalyzed coupling of an aryl halide with an amine. However, this method often requires harsh reaction conditions, including high temperatures and the use of a copper catalyst, which can be less desirable from a process chemistry perspective.

Data Presentation

The following table summarizes typical quantitative data for the Paal-Knorr synthesis of N-aryl-2,5-dimethylpyrroles, based on analogous reactions reported in the literature. The specific values for the synthesis of this compound may vary depending on the exact experimental conditions.

| Parameter | Value | Reference |

| Starting Materials | 2-Aminobenzoic acid, 2,5-Hexanedione | [1][2] |

| Solvent | Glacial Acetic Acid, Ethanol, or Water | [3][4] |

| Catalyst | Typically the acidic solvent serves as the catalyst. | [1][2] |

| Reaction Temperature | 80 - 120 °C (Reflux) | [3][4] |

| Reaction Time | 1 - 6 hours | [3][4] |

| Typical Yield | 60 - 95% | [5] |

| Purification Method | Recrystallization | Inferred from product properties |

Experimental Protocols

The following is a detailed, plausible experimental protocol for the synthesis of this compound via the Paal-Knorr reaction. This protocol is based on established procedures for similar transformations.

Materials:

-

2-Aminobenzoic acid

-

2,5-Hexanedione (Acetonylacetone)

-

Glacial Acetic Acid

-

Ethanol

-

Deionized Water

-

Standard laboratory glassware (round-bottom flask, reflux condenser, etc.)

-

Heating mantle or oil bath

-

Magnetic stirrer

-

Buchner funnel and filter paper

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 2-aminobenzoic acid (1 equivalent) and 2,5-hexanedione (1.1 equivalents).

-

Solvent Addition: Add glacial acetic acid as the solvent. The volume should be sufficient to dissolve the reactants upon heating.

-

Reaction: Heat the reaction mixture to reflux (approximately 118 °C for glacial acetic acid) with vigorous stirring.

-

Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete (typically after 2-4 hours), allow the mixture to cool to room temperature. Pour the reaction mixture into a beaker containing ice-water. This will cause the product to precipitate.

-

Isolation: Collect the precipitated solid by vacuum filtration using a Buchner funnel. Wash the solid with cold water to remove any residual acetic acid and unreacted starting materials.

-

Purification: Recrystallize the crude product from a suitable solvent system, such as an ethanol/water mixture, to obtain the pure this compound.

-

Drying: Dry the purified product under vacuum.

Mandatory Visualization

Caption: Experimental workflow for the synthesis of this compound.

References

An In-depth Technical Guide to the Chemical Properties of 2-(2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid is a heterocyclic aromatic compound that has garnered interest within the scientific community. Its structural motif, featuring a pyrrole ring linked to a benzoic acid moiety, is a common feature in molecules with diverse biological activities. This technical guide provides a comprehensive overview of the known chemical properties of this compound, including its synthesis, and discusses potential biological significance based on related structures.

Chemical Properties

A summary of the key chemical identifiers and computed properties for this compound is presented below.

| Property | Value | Source |

| IUPAC Name | This compound | [1] |

| CAS Number | 92028-57-4 | |

| Molecular Formula | C₁₃H₁₃NO₂ | [2] |

| Molecular Weight | 215.25 g/mol | [2] |

| Appearance | Solid | |

| InChI | 1S/C13H13NO2/c1-9-7-8-10(2)14(9)12-6-4-3-5-11(12)13(15)16/h3-8H,1-2H3,(H,15,16) | |

| InChI Key | ZLYUUANOICYAAL-UHFFFAOYSA-N | |

| SMILES | Cc1ccc(C)n1c1ccccc1C(=O)O |

Synthesis

The most probable synthetic route for this compound is the Paal-Knorr pyrrole synthesis. This well-established reaction involves the condensation of a 1,4-dicarbonyl compound with a primary amine.[3][4]

Experimental Protocol: Paal-Knorr Synthesis

This protocol is a generalized procedure based on established Paal-Knorr synthesis methodologies and would require optimization for the specific synthesis of this compound.

Materials:

-

2-Aminobenzoic acid

-

Hexane-2,5-dione

-

Glacial acetic acid (or another suitable acid catalyst)

-

Ethanol (or another suitable solvent)

Procedure:

-

In a round-bottom flask, dissolve 2-aminobenzoic acid in a suitable solvent such as ethanol.

-

Add a stoichiometric equivalent of hexane-2,5-dione to the solution.

-

Add a catalytic amount of glacial acetic acid.

-

The reaction mixture is then heated under reflux for a period of time, which would need to be determined experimentally (typically ranging from 1 to several hours).

-

The progress of the reaction should be monitored by an appropriate technique, such as thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature.

-

The solvent is removed under reduced pressure.

-

The crude product is then purified, typically by recrystallization from a suitable solvent or by column chromatography.

Caption: Paal-Knorr synthesis workflow for this compound.

Spectroscopic Data

While specific spectra for this compound were not found, data for closely related compounds are available. For instance, ¹H and ¹³C NMR data have been reported for various substituted benzoic acids and pyrrole derivatives. It is anticipated that the ¹H NMR spectrum of the title compound would show characteristic signals for the aromatic protons of the benzoic acid ring, the pyrrole ring protons, and the methyl groups. The ¹³C NMR spectrum would similarly display distinct signals for the carboxylic acid carbon, the aromatic carbons, and the methyl carbons.

Potential Biological Activity and Signaling Pathways

Derivatives of pyrrole and benzoic acid are known to exhibit a wide range of biological activities, including antibacterial, antifungal, and antitubercular properties.[5] Specifically, some 4-(2,5-dimethylpyrrol-1-yl)benzoic acid hydrazide analogs have been investigated as inhibitors of enoyl ACP reductase and dihydrofolate reductase (DHFR), enzymes crucial for bacterial survival.

Caption: Potential enzyme inhibition by pyrrole-benzoic acid derivatives.

Further research is necessary to elucidate the specific biological activities and mechanisms of action of this compound.

Conclusion

This technical guide has summarized the available chemical information for this compound. While foundational data such as its molecular structure and a viable synthetic route are established, a significant opportunity exists for further research to determine its specific physicochemical properties, detailed analytical data, and to explore its potential biological activities. The structural similarities to other bioactive molecules suggest that this compound could be a valuable candidate for further investigation in drug discovery and development.

References

- 1. 2-(2,5-Dimethylpyrrol-1-yl)benzoic acid | C13H13NO2 | CID 292956 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound, 97%, Thermo Scientific™ | Fisher Scientific [fishersci.ca]

- 3. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. Synthesis, Molecular Docking Study, and Biological Evaluation of New 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N’-(2-(substituted)acetyl)benzohydrazides as Dual Enoyl ACP Reductase and DHFR Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Characterization of N-(4-chlorophenyl)-2-cyano-3-hydroxybutanamide

Disclaimer: The CAS number 92028-57-4 provided in the topic query is officially assigned to 2-(2,5-Dimethyl-1H-pyrrol-1-yl)benzoic acid[1][2]. This guide will focus on the characterization of N-(4-chlorophenyl)-2-cyano-3-hydroxybutanamide , as specified in the prompt's topic. It is important to note that specific experimental data for N-(4-chlorophenyl)-2-cyano-3-hydroxybutanamide is limited in publicly accessible literature. Therefore, this guide provides a comprehensive overview based on established knowledge of closely related N-aryl cyanoacetamide derivatives, including predicted properties and representative experimental protocols.

Introduction

N-(4-chlorophenyl)-2-cyano-3-hydroxybutanamide belongs to the class of N-aryl cyanoacetamides, a group of compounds recognized for their versatile chemical reactivity and diverse biological activities. The core structure, characterized by a cyanoacetamide moiety linked to a substituted aromatic ring, serves as a key building block in heterocyclic synthesis and drug discovery. Compounds from this class have been investigated for a range of therapeutic applications, including as antimicrobial, and anticancer agents. This technical guide outlines the physicochemical characteristics, proposed synthetic routes, analytical methodologies, and potential biological significance of N-(4-chlorophenyl)-2-cyano-3-hydroxybutanamide, providing a foundational resource for researchers in drug development and medicinal chemistry.

Physicochemical and Spectroscopic Data

Due to the absence of specific experimental data for N-(4-chlorophenyl)-2-cyano-3-hydroxybutanamide, the following tables present a combination of predicted values and typical spectroscopic characteristics expected for this molecule based on its structure and data from analogous compounds.

Physicochemical Properties (Predicted)

| Property | Value | Source |

| Molecular Formula | C₁₀H₉ClN₂O₂ | - |

| Molecular Weight | 224.65 g/mol | - |

| XLogP3 | 1.8 | Predicted |

| Hydrogen Bond Donor Count | 2 | Predicted |

| Hydrogen Bond Acceptor Count | 4 | Predicted |

| Rotatable Bond Count | 3 | Predicted |

Spectroscopic Data (Expected)

| Technique | Expected Peaks/Signals |

| ¹H NMR | Signals corresponding to aromatic protons on the chlorophenyl ring, a methine proton adjacent to the hydroxyl group, a methyl group, and an amide proton. Chemical shifts will be influenced by the surrounding functional groups. |

| ¹³C NMR | Resonances for the carbonyl carbon, nitrile carbon, aromatic carbons of the chlorophenyl ring, and the aliphatic carbons of the butanamide chain. |

| FT-IR | Characteristic absorption bands for N-H stretching (amide), O-H stretching (hydroxyl), C≡N stretching (nitrile), C=O stretching (amide), and C-Cl stretching. |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound, along with fragmentation patterns characteristic of the loss of functional groups such as the cyano, hydroxyl, and chlorophenyl moieties. |

Synthesis and Experimental Protocols

The synthesis of N-(4-chlorophenyl)-2-cyano-3-hydroxybutanamide can be approached through several established methods for the formation of N-aryl cyanoacetamides and subsequent modification. A plausible synthetic route involves a two-step process: first, the synthesis of the N-(4-chlorophenyl)-2-cyanoacetamide intermediate, followed by an aldol-type addition to introduce the 3-hydroxybutane moiety.

Synthesis of N-(4-chlorophenyl)-2-cyanoacetamide (Intermediate)

This protocol is adapted from general procedures for the synthesis of N-aryl cyanoacetamides from an amine and a cyanoacetate derivative.

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-chloroaniline (1.0 eq) in a suitable solvent such as ethanol or toluene.

-

Addition of Reagents: To the stirred solution, add ethyl cyanoacetate (1.1 eq).

-

Catalysis: Introduce a catalytic amount of a base, such as sodium ethoxide or piperidine, to the reaction mixture.

-

Reaction Conditions: Heat the mixture to reflux and maintain for a period of 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of solution and can be collected by filtration. If no precipitate forms, the solvent is removed under reduced pressure, and the resulting residue is purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield N-(4-chlorophenyl)-2-cyanoacetamide.

Synthesis of N-(4-chlorophenyl)-2-cyano-3-hydroxybutanamide

This step involves a base-catalyzed aldol addition of acetaldehyde to the active methylene group of the N-(4-chlorophenyl)-2-cyanoacetamide intermediate.

Experimental Protocol:

-

Reaction Setup: Dissolve N-(4-chlorophenyl)-2-cyanoacetamide (1.0 eq) in a suitable aprotic solvent, such as tetrahydrofuran (THF) or dimethylformamide (DMF), in a flask cooled in an ice bath.

-

Base Addition: Slowly add a strong, non-nucleophilic base, such as sodium hydride (NaH) or lithium diisopropylamide (LDA) (1.1 eq), to the solution to deprotonate the active methylene group.

-

Aldehyde Addition: Once the deprotonation is complete, slowly add acetaldehyde (1.2 eq) to the reaction mixture, maintaining the low temperature.

-

Reaction and Quenching: Allow the reaction to stir for 1-2 hours at low temperature. The reaction is then quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extraction and Purification: The aqueous layer is extracted with an organic solvent like ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford N-(4-chlorophenyl)-2-cyano-3-hydroxybutanamide.

Analytical Methodologies

The characterization and purity assessment of N-(4-chlorophenyl)-2-cyano-3-hydroxybutanamide would typically involve a combination of chromatographic and spectroscopic techniques.

High-Performance Liquid Chromatography (HPLC)

-

Column: A reverse-phase C18 column is generally suitable for this type of compound.

-

Mobile Phase: A gradient elution with a mixture of water (often with a modifier like 0.1% formic acid or trifluoroacetic acid) and an organic solvent such as acetonitrile or methanol.

-

Detection: UV detection at a wavelength where the aromatic chlorophenyl group shows strong absorbance (e.g., around 254 nm).

-

Sample Preparation: The sample should be dissolved in a suitable solvent, such as the mobile phase, and filtered through a 0.45 µm filter before injection.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve a few milligrams of the purified compound in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent is crucial for observing exchangeable protons like those of the amide and hydroxyl groups.

-

¹H NMR: This will provide information on the number and connectivity of protons in the molecule.

-

¹³C NMR: This will reveal the number and types of carbon atoms.

-

2D NMR (e.g., COSY, HSQC, HMBC): These experiments can be used to confirm the structure and assign all proton and carbon signals unequivocally.

Mass Spectrometry (MS)

-

Ionization Technique: Electrospray ionization (ESI) is a common technique for this type of molecule, typically in positive ion mode to observe the [M+H]⁺ ion.

-

Analysis: High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition of the molecular ion. Tandem mass spectrometry (MS/MS) can be employed to study the fragmentation pattern, which can aid in structural elucidation.

Potential Biological Activity and Signaling Pathways

While specific biological data for N-(4-chlorophenyl)-2-cyano-3-hydroxybutanamide is not available, the broader class of cyanoacetamide derivatives has been shown to exhibit a range of biological activities, often through the inhibition of specific enzymes or signaling pathways. For instance, some cyano-containing compounds are known to act as kinase inhibitors.

Hypothetical Signaling Pathway: Kinase Inhibition

Given that many small molecules with cyano and amide functionalities interact with protein kinases, a plausible mechanism of action for N-(4-chlorophenyl)-2-cyano-3-hydroxybutanamide could involve the inhibition of a kinase signaling pathway implicated in cell proliferation or inflammation. The following diagram illustrates a generic kinase signaling cascade that could be a potential target.

References

An In-depth Technical Guide to the Molecular Structure and Properties of 2-(2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, synthesis, and key characteristics of 2-(2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid, a molecule of interest in medicinal chemistry and drug discovery. This document outlines its chemical properties, a detailed experimental protocol for its synthesis, and a discussion of its classification as a Pan-Assay Interference Compound (PAINS).

Molecular Structure and Properties

This compound is an organic compound featuring a benzoic acid moiety substituted with a 2,5-dimethylpyrrol-1-yl group at the ortho position. The planar pyrrole ring is attached to the benzene ring via a nitrogen-carbon bond.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₃H₁₃NO₂ | [1][2] |

| Molecular Weight | 215.25 g/mol | [1] |

| CAS Number | 92028-57-4 | |

| IUPAC Name | This compound | [1] |

| SMILES String | Cc1ccc(C)n1c2ccccc2C(=O)O | |

| InChI Key | ZLYUUANOICYAAL-UHFFFAOYSA-N | |

| Physical Form | Solid |

Synthesis

The synthesis of this compound is typically achieved through a Paal-Knorr pyrrole synthesis. This classic condensation reaction involves a 1,4-dicarbonyl compound, in this case, acetonylacetone (2,5-hexanedione), and a primary amine, 2-aminobenzoic acid (anthranilic acid).

Experimental Protocol: Paal-Knorr Synthesis

This protocol is a generalized procedure based on established Paal-Knorr reaction conditions. Optimization may be required for specific laboratory settings.

Materials:

-

2-Aminobenzoic acid (anthranilic acid)

-

Acetonylacetone (2,5-hexanedione)

-

Glacial acetic acid (as solvent and catalyst)

-

Ethanol

-

Distilled water

-

Standard laboratory glassware (round-bottom flask, reflux condenser, etc.)

-

Heating mantle and magnetic stirrer

-

Filtration apparatus

-

Recrystallization solvents (e.g., ethanol/water mixture)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 1 equivalent of 2-aminobenzoic acid in a minimal amount of glacial acetic acid.

-

Addition of Diketone: To the stirred solution, add 1.1 equivalents of acetonylacetone dropwise at room temperature.

-

Reflux: Heat the reaction mixture to reflux (approximately 118 °C for glacial acetic acid) and maintain this temperature for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Slowly pour the reaction mixture into a beaker of ice-cold water to precipitate the crude product.

-

Isolation: Collect the solid precipitate by vacuum filtration and wash with cold water to remove any remaining acetic acid and unreacted starting materials.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to yield the final this compound.

-

Drying: Dry the purified product under vacuum.

Spectroscopic Characterization (Predicted)

Table 2: Predicted ¹H NMR Chemical Shifts (in CDCl₃)

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| Carboxylic acid (-COOH) | 10.0 - 12.0 | singlet (broad) | 1H |

| Aromatic (benzoic acid) | 7.2 - 8.2 | multiplet | 4H |

| Pyrrole (=CH) | ~5.8 | singlet | 2H |

| Methyl (-CH₃) | ~2.0 | singlet | 6H |

Table 3: Predicted ¹³C NMR Chemical Shifts (in CDCl₃)

| Carbon | Predicted Chemical Shift (ppm) |

| Carboxylic acid (-C OOH) | 170 - 175 |

| Aromatic (quaternary) | 130 - 140 |

| Aromatic (-CH=) | 120 - 135 |

| Pyrrole (quaternary) | ~128 |

| Pyrrole (=CH) | ~106 |

| Methyl (-CH₃) | ~13 |

Table 4: Predicted Key IR Absorption Bands

| Functional Group | Wavenumber (cm⁻¹) | Description |

| O-H (carboxylic acid) | 2500-3300 (broad) | Stretching vibration |

| C-H (aromatic/pyrrole) | 3000-3100 | Stretching vibration |

| C-H (methyl) | 2850-3000 | Stretching vibration |

| C=O (carboxylic acid) | 1680-1710 | Stretching vibration |

| C=C (aromatic/pyrrole) | 1450-1600 | Stretching vibration |

Mass Spectrometry: The expected molecular ion peak [M]⁺ in the mass spectrum would be at an m/z of approximately 215.25.

Biological Activity and Pan-Assay Interference Compounds (PAINS)

Derivatives of 2,5-dimethyl-pyrrol-1-yl-benzoic acid have been investigated for various biological activities, including as inhibitors of Eph-ephrin interactions. However, this class of compounds is also recognized as Pan-Assay Interference Compounds (PAINS). PAINS are known to produce false-positive results in high-throughput screening assays due to non-specific activity.

The promiscuous nature of 2,5-dimethyl-pyrrol-1-yl derivatives is thought to arise from their chemical reactivity, particularly their propensity to undergo oxidation and subsequent polymerization.

The diagram above illustrates the proposed mechanism for the PAINS behavior of this compound. The initial molecule can undergo oxidation, forming reactive intermediates that then polymerize. These polymeric species can interact non-specifically with various components of a high-throughput screening assay, leading to false-positive results. This is a critical consideration for researchers working with this and related chemical scaffolds in drug discovery programs. It is recommended that any observed biological activity be confirmed through rigorous secondary assays and biophysical methods to rule out non-specific interference.

References

Technical Guide: Spectroscopic and Synthetic Profile of 2-(2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and synthetic methodology for the compound 2-(2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid. Due to the limited availability of a complete, unified dataset in peer-reviewed literature, this document combines reported data for analogous structures with established chemical principles to offer a predictive and practical resource for researchers.

Spectroscopic Data

The following tables summarize the expected spectroscopic characteristics of this compound. These values are predicted based on the analysis of its structural motifs and comparison with similar compounds.

Table 1: Nuclear Magnetic Resonance (NMR) Data

| ¹H-NMR (Predicted) | Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| Aromatic | 7.9-8.1 | d | 1H | Ar-H (ortho to COOH) |

| Aromatic | 7.3-7.6 | m | 3H | Ar-H |

| Pyrrole | ~5.8 | s | 2H | Pyrrole C-H |

| Methyl | ~2.0 | s | 6H | Pyrrole -CH₃ |

| Carboxylic Acid | >10 | br s | 1H | -COOH |

| ¹³C-NMR (Predicted) | Chemical Shift (δ) ppm | Assignment | ||

| Carbonyl | >165 | -COOH | ||

| Aromatic | 125-140 | Ar-C | ||

| Pyrrole | 128 (α-C), 106 (β-C) | Pyrrole C | ||

| Methyl | ~13 | -CH₃ |

Table 2: Infrared (IR) Spectroscopy and Mass Spectrometry (MS) Data

| Spectroscopic Technique | Expected Values | Assignment |

| IR Spectroscopy | ~3000 cm⁻¹ (broad) | O-H stretch (carboxylic acid dimer) |

| ~1700 cm⁻¹ | C=O stretch (carboxylic acid) | |

| ~1600, 1450 cm⁻¹ | C=C stretch (aromatic and pyrrole) | |

| Mass Spectrometry | m/z = 215.09 [M]⁺ | Molecular Ion |

| Other significant fragments | Fragmentation of benzoic acid and pyrrole moieties |

Experimental Protocol: Synthesis

The most common and effective method for the synthesis of N-substituted pyrroles from 1,4-dicarbonyl compounds is the Paal-Knorr synthesis. The following protocol details a generalized procedure for the synthesis of this compound.

Paal-Knorr Pyrrole Synthesis

Materials:

-

2-Aminobenzoic acid

-

Hexane-2,5-dione

-

Glacial acetic acid or another suitable solvent (e.g., ethanol, toluene)

-

Acid catalyst (optional, e.g., a catalytic amount of HCl or p-toluenesulfonic acid)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-aminobenzoic acid in the chosen solvent (e.g., glacial acetic acid).

-

Add an equimolar amount of hexane-2,5-dione to the solution.

-

If using a catalyst, add it to the reaction mixture.

-

Heat the mixture to reflux and maintain the temperature for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

If the product precipitates upon cooling, it can be collected by filtration. If not, the solvent can be removed under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield pure this compound.

Visualizations

Synthesis Workflow

The following diagram illustrates the workflow for the Paal-Knorr synthesis of the target compound.

Caption: Workflow for the Paal-Knorr synthesis.

Biological Context: Eph-Ephrin Signaling

While specific biological data for this compound is limited, related compounds have been investigated as potential modulators of the Ephrin (Eph) receptor signaling pathway. It is crucial to note that some studies have suggested that the observed biological activity of certain (2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid derivatives may be due to the formation of polymeric impurities rather than the monomeric compound itself.

The following diagram provides a simplified overview of the Eph-Ephrin signaling concept.

Caption: Simplified Eph-Ephrin signaling diagram.

The Dichotomous Discovery of 2-(2,5-dimethyl-1H-pyrrol-1-yl)benzoic Acid Derivatives: From Promising Leads to Pan-Assay Interference Compounds

A Technical Guide for Researchers in Drug Development

The journey of 2-(2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid derivatives in drug discovery serves as a compelling case study, illustrating the complexities and potential pitfalls in the identification and validation of novel therapeutic agents. Initially heralded as promising antagonists of the Eph-ephrin signaling pathway, a critical regulator in numerous physiological and pathological processes, this class of compounds has since been re-evaluated due to findings of aspecific activity and the formation of polymeric aggregates. This technical guide provides an in-depth exploration of the discovery, synthesis, and biological evaluation of these derivatives, offering a comprehensive resource for researchers, scientists, and drug development professionals.

A Controversial Beginning: Targeting the Eph-Ephrin System

The Eph (erythropoietin-producing hepatocellular) receptors, the largest family of receptor tyrosine kinases, and their ephrin ligands are crucial players in cell-cell communication, influencing processes such as embryonic development, axon guidance, and angiogenesis. Their dysregulation has been implicated in various diseases, including cancer, making them attractive targets for therapeutic intervention.

In 2008, a series of 2,5-dimethyl-pyrrol-1-yl-benzoic acid derivatives were reported as small molecule inhibitors of Eph receptor-ephrin interactions. Specifically, compounds 1 (2-(2,5-dimethyl-1H-pyrrol-1-yl)-5-hydroxybenzoic acid) and 2 (4-(2,5-dimethyl-1H-pyrrol-1-yl)-2-hydroxybenzoic acid) were found to block the binding of ephrin A5 to the EphA2 receptor with inhibitory potencies in the low micromolar range[1].

However, subsequent investigations revealed inconsistencies in the biological activity of these compounds. Later studies reported significantly lower potency for these derivatives in preventing Eph-ephrin interactions, with IC50 values orders of magnitude higher than initially described. This discrepancy prompted a deeper investigation into the chemical behavior of this class of compounds[1].

The emerging consensus is that the initially observed biological activity was not due to the monomeric form of the 2,5-dimethyl-pyrrol-1-yl-benzoic acid derivatives, but rather to the spontaneous formation of polymeric mixtures with an average molecular weight of 40 kDa. These polymers are believed to be responsible for the promiscuous or aspecific biological activity observed in various assays, leading to the classification of these compounds as pan-assay interference compounds (PAINS)[1][2]. This highlights a critical consideration in drug discovery: the potential for compound aggregation and non-specific interactions to generate misleading results.

Shifting Focus: Antibacterial and Antitubercular Potential

Despite the questions surrounding their activity as Eph receptor antagonists, research into this compound derivatives has continued, with a notable shift towards their potential as antimicrobial agents. A number of studies have explored the synthesis and evaluation of various analogs for their antibacterial, antifungal, and antitubercular activities.

These investigations have yielded promising results, with several derivatives demonstrating significant activity against a range of bacterial and fungal pathogens, including Mycobacterium tuberculosis. The primary mode of action for some of these compounds is believed to be the inhibition of essential bacterial enzymes such as enoyl-ACP reductase and dihydrofolate reductase (DHFR)[3].

Quantitative Biological Data

The following tables summarize the reported biological activities of various this compound derivatives. It is crucial to interpret the Eph receptor antagonist data with the understanding of the potential for polymeric interference.

Table 1: EphA2 Receptor Binding Affinity

| Compound | Initial Reported IC50 (µM)[1] | Revised IC50 (µM)[1] |

| 1 (2-(2,5-dimethyl-1H-pyrrol-1-yl)-5-hydroxybenzoic acid) | 65 | 1683 |

| 2 (4-(2,5-dimethyl-1H-pyrrol-1-yl)-2-hydroxybenzoic acid) | 33 | >2000 |

Table 2: Antimicrobial and Antitubercular Activity of Selected Derivatives

| Compound Derivative | Target Organism | MIC (µg/mL) | Reference |

| Hydrazide Analogs | Mycobacterium tuberculosis H37Rv | 1 - 2 | [4][5] |

| Triazole Derivatives | Mycobacterium tuberculosis H37Rv | 1 - 4 | [4][5] |

| Azetidinone Derivatives | Mycobacterium tuberculosis H37Rv | 1 - 2 | [4][5] |

| Thiazolidinone Derivatives | Mycobacterium tuberculosis H37Rv | 1 - 2 | [4][5] |

| N'-(2-(substituted)acetyl)benzohydrazides | Mycobacterium tuberculosis H37Rv | 0.8 - 25 | [3] |

| Hydrazide Analogs | Various Bacteria and Fungi | 1 - 4 | [4][5] |

Table 3: Cytotoxic Activity of Selected Derivatives

| Compound Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| Azetidinone/Thiazolidinone Derivatives | A549 (lung adenocarcinoma) | Not specified, but exhibit activity at non-cytotoxic concentrations for antitubercular effect | [4][5] |

| 2,5-dimethylpyrrolyl benzoic acid (compound 1) | Pancreatic Cancer Cells | Cytostatic efficacy demonstrated | [6][7] |

Experimental Protocols

Synthesis of this compound Derivatives

The core 2,5-dimethylpyrrole moiety is commonly synthesized via the Paal-Knorr pyrrole synthesis. This reaction involves the condensation of a 1,4-dicarbonyl compound (hexane-2,5-dione) with a primary amine.

General Protocol for Paal-Knorr Pyrrole Synthesis:

-

Reaction Setup: In a round-bottom flask, dissolve the primary amine (e.g., an aminobenzoic acid derivative) in a suitable solvent such as glacial acetic acid or ethanol.

-

Addition of Dione: Add an equimolar amount of hexane-2,5-dione to the solution.

-

Reaction Conditions: Reflux the reaction mixture for a specified time, typically ranging from 1 to several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature. If the product precipitates, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure, and the residue is purified.

-

Purification: The crude product is typically purified by recrystallization from a suitable solvent or by column chromatography on silica gel.

Synthesis of 4-(2,5-dimethylpyrrol-1-yl)benzoic Acid Hydrazide Analogs

Many of the biologically active derivatives are synthesized from a hydrazide intermediate.

Protocol for the Synthesis of 4-(2,5-dimethylpyrrol-1-yl)benzoic Acid Hydrazide:

-

Esterification: The corresponding 4-(2,5-dimethylpyrrol-1-yl)benzoic acid is first converted to its methyl or ethyl ester by refluxing in the respective alcohol in the presence of a catalytic amount of concentrated sulfuric acid.

-

Hydrazinolysis: The resulting ester is then refluxed with an excess of hydrazine hydrate in ethanol for several hours.

-

Isolation: Upon cooling, the hydrazide product typically crystallizes out of the solution and can be collected by filtration, washed with cold ethanol, and dried.

This hydrazide serves as a key intermediate for the synthesis of various heterocyclic derivatives, such as triazoles, azetidinones, and thiazolidinones, through condensation reactions with appropriate reagents.

Visualizing the Core Concepts

EphA2 Signaling Pathway

The EphA2 receptor, a key target in the initial discovery of these compounds, plays a complex role in cell signaling. Its activation by ephrin ligands can lead to both tumor-suppressive and oncogenic outcomes depending on the cellular context. The following diagram illustrates a simplified overview of the EphA2 signaling cascade.

Caption: Simplified EphA2 signaling pathway.

Experimental Workflow: Paal-Knorr Synthesis

The following diagram outlines the general workflow for the synthesis of the this compound core structure.

Caption: General workflow for Paal-Knorr synthesis.

Conclusion

The story of this compound derivatives offers invaluable lessons for the drug discovery community. It underscores the importance of rigorous chemical characterization and the potential for misleading results due to compound aggregation and pan-assay interference. While their initial promise as Eph receptor antagonists has been tempered, the continued exploration of their antimicrobial properties demonstrates the potential for repositioning chemical scaffolds. This technical guide provides a foundational understanding of this intriguing class of compounds, equipping researchers with the necessary knowledge to navigate their complex history and explore their future potential in a well-informed and critical manner.

References

- 1. On the Use of 2,5-Dimethyl-Pyrrol-1-yl-Benzoic Acid Derivatives as EPH-Ephrin Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis, Molecular Docking Study, and Biological Evaluation of New 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N’-(2-(substituted)acetyl)benzohydrazides as Dual Enoyl ACP Reductase and DHFR Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis, Antimicrobial and cytotoxic activity of New Heterocyclic Hybrids Based on 2,5-Dimethylpyrrole and Pyrrole Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Inhibition of Eph receptor A4 by 2,5-dimethylpyrrolyl benzoic acid suppresses human pancreatic cancer growing orthotopically in nude mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. oncotarget.com [oncotarget.com]

biological activity of 2,5-dimethyl-pyrrol-1-yl-benzoic acid derivatives

An In-depth Technical Guide on the Biological Activity of 2,5-Dimethyl-Pyrrol-1-yl-Benzoic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biological activities associated with 2,5-dimethyl-pyrrol-1-yl-benzoic acid derivatives. The information presented herein is collated from various scientific studies and is intended to serve as a valuable resource for researchers and professionals in the field of drug discovery and development. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes significant pathways and workflows.

Activity as Eph Receptor Antagonists: A Critical Perspective

Initial research identified 2,5-dimethyl-pyrrol-1-yl-benzoic acid derivatives as inhibitors of Eph (erythropoietin-producing hepatocellular) receptors, which are implicated in various physiological and pathological processes, including cancer.[1][2] Compounds such as 4-(2,5-dimethyl-pyrrol-1-yl)-2-hydroxybenzoic acid and 5-(2,5-dimethyl-pyrrol-1-yl)-2-hydroxybenzoic acid were initially reported to block the interaction between ephrin ligands and Eph receptors with IC50 values in the micromolar range.[1][2]

However, subsequent investigations have cast significant doubt on the intrinsic activity of these monomeric compounds as Eph receptor antagonists.[1][2] It has been demonstrated that the observed biological activity is likely attributable to polymeric impurities that form spontaneously when the compounds are exposed to air and light.[1][2] These polymers, with an average molecular weight of 40 kDa, are believed to be the actual entities responsible for the promiscuous biological effects observed in various assays.[1][2] This has led to the classification of these derivatives as pan-assay interference compounds (PAINS), warranting caution in their use as specific pharmacological tools for studying Eph receptor biology.[2]

Quantitative Data: Eph Receptor Inhibition (Historical Data)

Table 1: Reported IC50 Values for Eph Receptor Inhibition

| Compound/Derivative | Target Interaction | Reported IC50 (µM) | Reference |

| 4-(2,5-dimethyl-pyrrol-1-yl)-2-hydroxybenzoic acid | ephrin A5 - EphA2 | 65 | [2] |

| 5-(2,5-dimethyl-pyrrol-1-yl)-2-hydroxybenzoic acid | ephrin A5 - EphA2 | 33 | [2] |

| Compound 1 (a 2,5-dimethylpyrrolyl benzoic acid) | ephrin A5 - EphA2 | 1,683 (in one study) | [2] |

| Compound 1 (a 2,5-dimethylpyrrolyl benzoic acid) | Functional assay in HUVEC cells | 14 | [2] |

Note: The significant discrepancies in reported IC50 values and the evidence of activity arising from polymeric impurities suggest that these values for the monomeric compounds are not reliable.

Experimental Protocol: Enzyme-Linked Immunosorbent Assay (ELISA) for Eph-ephrin Interaction

The inhibitory activity of these compounds on the Eph-ephrin interaction was often assessed using a solid-phase binding assay (ELISA). A general protocol is as follows:

-

Plate Coating: Recombinant Eph receptor extracellular domain is immobilized on microtiter plates.

-

Blocking: Non-specific binding sites are blocked using a suitable blocking agent (e.g., bovine serum albumin).

-

Inhibition: The test compounds (2,5-dimethyl-pyrrol-1-yl-benzoic acid derivatives) are pre-incubated with the ephrin ligand fused to alkaline phosphatase (AP).

-

Binding: The compound/ephrin-AP mixture is added to the Eph receptor-coated wells.

-

Washing: Unbound reagents are removed by washing.

-

Detection: A substrate for alkaline phosphatase (e.g., p-nitrophenyl phosphate) is added, and the resulting colorimetric change is measured using a spectrophotometer. The degree of inhibition is calculated relative to controls.

ELISA Workflow for Eph-ephrin Interaction.

Antimicrobial and Antitubercular Activities

A more promising area of biological activity for 2,5-dimethyl-pyrrol-1-yl-benzoic acid derivatives lies in their antimicrobial properties. Specifically, hydrazide analogs and their derived oxadiazole, triazole, and pyrrole ring systems have demonstrated potential as antibacterial, antifungal, and antitubercular agents.[3][4][5]

Quantitative Data: Antimicrobial and Antitubercular Activity

Table 2: Minimum Inhibitory Concentration (MIC) of Selected Derivatives

| Compound Class | Target Organism | MIC (µg/mL) | Reference |

| 4-(2,5-dimethylpyrrol-1-yl)/4-pyrrol-1-yl benzoic acid hydrazide analogs | Mycobacterium tuberculosis H37Rv | 1–2 | [4] |

| 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N'-(2-(substituted)acetyl) benzohydrazides (5f, 5i, 5j, 5n) | Mycobacterium tuberculosis | 1.6 | [5] |

| 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N'-(2-(substituted)acetyl) benzohydrazide (5k) | Mycobacterium tuberculosis | 0.8 | [5] |

| General antibacterial activity | Various bacteria | 0.8–100 | [5] |

| General antimicrobial activity | Various microbes | 1–4 | [4][6] |

Proposed Mechanism of Action

For their antitubercular activity, it is proposed that these derivatives may act as dual inhibitors of enoyl ACP reductase (InhA) and dihydrofolate reductase (DHFR), two crucial enzymes in Mycobacterium tuberculosis.[3][5] InhA is involved in the synthesis of mycolic acids, essential components of the mycobacterial cell wall, while DHFR is vital for nucleotide synthesis. Molecular docking studies have suggested that these compounds can bind to the active sites of both enzymes.[3][5]

Proposed Dual Inhibition Mechanism in M. tuberculosis.

Experimental Protocol: Broth Dilution Assay for MIC Determination

The Minimum Inhibitory Concentration (MIC) is determined using a broth microdilution method, as outlined below:

-

Compound Preparation: A serial dilution of the test compound is prepared in a suitable solvent (e.g., DMSO) and then further diluted in liquid growth medium.

-

Inoculum Preparation: A standardized suspension of the microorganism is prepared to a specific cell density (e.g., McFarland standard).

-

Incubation: The diluted compounds are mixed with the microbial inoculum in microtiter plates and incubated under appropriate conditions (temperature, time, atmosphere).

-

MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This is typically assessed visually or by measuring turbidity.

Anticancer Activity

Certain 2,5-dimethylpyrrolyl benzoic acid derivatives have shown promise as anticancer agents, particularly in pancreatic cancer models.[7]

Activity in Pancreatic Cancer

One study demonstrated that a 2,5-dimethylpyrrolyl benzoic acid derivative (referred to as compound 1) exhibited cytostatic efficacy in pancreatic adenocarcinoma (PDAC) cells that overexpress EphA4.[7] The compound was shown to suppress the phosphorylation of both EphA4 and the downstream signaling protein Akt, leading to the induction of apoptosis.[7] This suggests a potential therapeutic application for this class of compounds in cancers with specific molecular signatures.

Signaling Pathway in Pancreatic Cancer Cells

Inhibition of EphA4/Akt Pathway in Pancreatic Cancer.

Experimental Protocol: Western Blotting for Protein Phosphorylation

To assess the effect of the compounds on protein phosphorylation, Western blotting is a standard technique.

-

Cell Culture and Treatment: Pancreatic cancer cells are cultured and treated with various concentrations of the 2,5-dimethylpyrrolyl benzoic acid derivative for a specified time.

-

Protein Extraction: Cells are lysed to extract total cellular proteins.

-

Protein Quantification: The concentration of the extracted protein is determined using a method such as the Bradford assay.

-

SDS-PAGE: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting: The membrane is incubated with primary antibodies specific for the phosphorylated and total forms of the proteins of interest (e.g., anti-p-EphA4, anti-EphA4, anti-p-Akt, anti-Akt).

-

Detection: The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP). A chemiluminescent substrate is added, and the resulting signal is detected, indicating the amount of specific protein.

Conclusion

The is multifaceted. While their initial promise as specific Eph receptor antagonists has been challenged due to issues of compound stability and purity, they have emerged as a promising scaffold for the development of novel antimicrobial and anticancer agents. Future research should focus on optimizing the antibacterial and anticancer properties of these compounds and clarifying their mechanisms of action to unlock their full therapeutic potential. It is crucial for researchers to be aware of the potential for these compounds to form polymeric species and to ensure the purity of the materials used in biological assays.

References

- 1. researchgate.net [researchgate.net]

- 2. On the Use of 2,5-Dimethyl-Pyrrol-1-yl-Benzoic Acid Derivatives as EPH-Ephrin Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis, Molecular Docking Study, and Biological Evaluation of New 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N’-(2-(substituted)acetyl)benzohydrazides as Dual Enoyl ACP Reductase and DHFR Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Inhibition of Eph receptor A4 by 2,5-dimethylpyrrolyl benzoic acid suppresses human pancreatic cancer growing orthotopically in nude mice - PubMed [pubmed.ncbi.nlm.nih.gov]

Preliminary Screening of Dimethyl-Pyrrol-Benzoic Acid Compounds: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary screening of dimethyl-pyrrol-benzoic acid compounds, a class of molecules that has garnered significant interest in drug discovery due to their diverse biological activities. This document outlines detailed experimental protocols for key assays, presents quantitative data for comparative analysis, and visualizes relevant signaling pathways to furnish researchers, scientists, and drug development professionals with a thorough resource for their work in this area.

Introduction

Dimethyl-pyrrol-benzoic acid derivatives are synthetic heterocyclic compounds that have demonstrated a wide range of pharmacological activities, including antibacterial, antifungal, antitubercular, and anticancer properties.[1][2][3] Their structural versatility allows for the generation of diverse chemical libraries, making them attractive candidates for high-throughput screening and lead optimization in drug discovery programs. Notably, certain derivatives have shown potent inhibitory activity against key protein kinases involved in cancer progression, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR).[4][5] This guide focuses on the initial stages of evaluating these compounds, covering essential in vitro screening methodologies.

Data Presentation: In Vitro Efficacy of Dimethyl-Pyrrol-Benzoic Acid Derivatives

The following tables summarize the in vitro cytotoxic and kinase inhibitory activities of various dimethyl-pyrrol-benzoic acid and related pyrrole derivatives, providing a comparative view of their potency against different cancer cell lines and kinase targets.

Table 1: Cytotoxicity of Pyrrole Derivatives against Human Cancer Cell Lines

| Compound/Derivative | Cancer Cell Line | Assay | IC50 (µM) | Reference |

| Pyrrolomycin C | HCT-116 (Colon) | MTT | 0.8 | [6] |

| Pyrrolomycin C | MCF7 (Breast) | MTT | 1.5 | [6] |

| Pyrrolomycin F-series | HCT-116 (Colon) | MTT | 0.35 - 1.21 | [6] |

| Pyrrolomycin F-series | MCF7 (Breast) | MTT | 0.35 - 1.21 | [6] |

| Marinopyrrole A (+) enantiomer | HCT-116 (Colon) | MTT | 9.4 | [6] |

| Marinopyrrole A (-) enantiomer | HCT-116 (Colon) | MTT | 8.8 | [6] |

| KS18 | Various | Not Specified | Outperformed marinopyrrole A | [6] |

| MP1 | BE(2)-C (Neuroblastoma) | Not Specified | 0.096 | [7] |

| Compound 4a | LoVo (Colon) | MTT | > 6.25 (at 24h) | [8] |

| Compound 4d | LoVo (Colon) | MTT | > 6.25 (at 24h) | [8] |

| Pyrrolo[2,3-d]pyrimidine 5e | Various | MTT | 29 - 59 | [2] |

| Pyrrolo[2,3-d]pyrimidine 5h | Various | MTT | 29 - 59 | [2] |

| Pyrrolo[2,3-d]pyrimidine 5k | Various | MTT | 29 - 59 | [2] |

| Pyrrolo[2,3-d]pyrimidine 5l | Various | MTT | 29 - 59 | [2] |

Table 2: Kinase Inhibitory Activity of Pyrrole Derivatives

| Compound/Derivative | Kinase Target | Assay Type | IC50 (nM) | Reference |

| Pyrrolo[2,3-d]pyrimidine 12d | VEGFR-2 | In vitro kinase assay | 11.9 | [9] |

| Pyrrolo[2,3-d]pyrimidine 15c | VEGFR-2 | In vitro kinase assay | 13.6 | [9] |

| Pyrrolo[2,3-d]pyrimidine 5k | EGFR | ELISA | 79 | [2] |

| Pyrrolo[2,3-d]pyrimidine 5k | Her2 | ELISA | 40 - 204 | [2] |

| Pyrrolo[2,3-d]pyrimidine 5k | VEGFR-2 | ELISA | 40 - 204 | [2] |

| Pyrrolo[2,3-d]pyrimidine 5k | CDK2 | ELISA | 40 - 204 | [2] |

| Sunitinib (Reference) | Multiple Kinases | Not Specified | 261 | [2] |

| Erlotinib (Reference) | EGFR | Not Specified | 55 | [2] |

Experimental Protocols

This section provides detailed methodologies for key in vitro assays relevant to the preliminary screening of dimethyl-pyrrol-benzoic acid compounds.

Cytotoxicity Screening: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

-

Human cancer cell lines (e.g., HCT-116, MCF-7, A549)

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

-

Phosphate-Buffered Saline (PBS)

-

MTT solution (5 mg/mL in PBS, sterile-filtered)

-

Dimethyl sulfoxide (DMSO)

-

96-well flat-bottom sterile microplates

-

Multichannel pipette

-

Microplate reader

Protocol:

-

Cell Seeding:

-

Harvest and count cells.

-

Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate.

-

Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.[10]

-

-

Compound Treatment:

-

Prepare serial dilutions of the dimethyl-pyrrol-benzoic acid compounds in complete medium. The final DMSO concentration should not exceed 0.5%.

-

Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the test compounds.

-

Include a vehicle control (medium with the same concentration of DMSO) and a positive control (a known cytotoxic drug).

-

Incubate the plate for another 48 or 72 hours.[10]

-

-

MTT Addition and Incubation:

-

After the incubation period, add 10 µL of MTT solution to each well.

-

Incubate for 4 hours at 37°C, protected from light.[10]

-

-

Formazan Solubilization:

-

Carefully remove the medium containing MTT.

-

Add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[10]

-

-

Absorbance Measurement:

-

Gently mix the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

-

In Vitro Kinase Inhibition Assay (VEGFR-2)

This protocol describes a general method to determine the in vitro inhibitory activity of dimethyl-pyrrol-benzoic acid compounds against the VEGFR-2 kinase.

Materials:

-

Recombinant human VEGFR-2 kinase domain

-

Suitable substrate peptide (e.g., poly(Glu, Tyr) 4:1)

-

Adenosine 5'-triphosphate (ATP)

-

Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)

-

Test compounds (dimethyl-pyrrol-benzoic acid derivatives)

-

Control inhibitor (e.g., Sunitinib)

-

ADP-Glo™ Kinase Assay Kit (or similar detection system)

-

96-well or 384-well plates

-

Plate reader capable of luminescence detection

Protocol:

-

Compound Preparation:

-

Prepare a 10 mM stock solution of the test compound in 100% DMSO.

-

Create a serial dilution of the compound in kinase assay buffer.

-

-

Kinase Reaction Setup:

-

Add the diluted test compound or control inhibitor to the wells of a microplate.

-

Add the recombinant VEGFR-2 enzyme to each well.

-

Incubate for 10-30 minutes at room temperature to allow for compound-enzyme interaction.

-

-

Initiation of Kinase Reaction:

-

Prepare a reaction mixture containing ATP and the substrate peptide.

-

Add the reaction mixture to each well to initiate the kinase reaction.

-

Incubate for a defined period (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).

-

-

ADP Detection:

-

Terminate the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent.

-

Incubate for 40 minutes at room temperature.

-

Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

-

Incubate for 30-60 minutes at room temperature.

-

-

Data Acquisition and Analysis:

-

Measure the luminescence using a plate reader.

-

Calculate the percentage of kinase inhibition for each compound concentration relative to a control without the inhibitor.

-

Determine the IC50 value by fitting the data to a dose-response curve.

-

Mandatory Visualizations

The following diagrams, generated using the DOT language, illustrate key experimental workflows and signaling pathways relevant to the screening of dimethyl-pyrrol-benzoic acid compounds.

References

- 1. benchchem.com [benchchem.com]

- 2. Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | ERK5 Signalling and Resistance to ERK1/2 Pathway Therapeutics: The Path Less Travelled? [frontiersin.org]

- 4. Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents [cancertreatmentjournal.com]

- 5. Cancer Cell Cytotoxicity of Marinopyrroles, Pyrrolomycins, and Their Derivatives | MDPI [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Identification of new pyrrolo[2,3-d]pyrimidines as potent VEGFR-2 tyrosine kinase inhibitors: Design, synthesis, biological evaluation and molecular modeling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Core Mechanism of Action of 2-(2,5-dimethyl-1H-pyrrol-1-yl)benzoic Acid and Its Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

The compound 2-(2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid represents a versatile scaffold in medicinal chemistry, giving rise to a plethora of derivatives with a wide range of biological activities. This technical guide provides a comprehensive overview of the diverse mechanisms of action associated with this chemical entity and its analogues. The core structure has been explored for its potential in oncology, infectious diseases, and neurodegenerative disorders, targeting a variety of proteins and pathways.

A critical consideration for this class of compounds, particularly in the context of its early discovery as Eph-ephrin antagonists, is the potential for spontaneous polymerization. Research has indicated that the observed biological activity of some 2,5-dimethyl-pyrrol-1-yl-benzoic acid derivatives may be attributed to the formation of high-molecular-weight polymers that can act as aspecific biological agents[1]. This underscores the importance of careful characterization and stability analysis when investigating the biological effects of these molecules.

This guide will delve into the distinct mechanisms of action identified for derivatives of the this compound scaffold, presenting quantitative data, detailed experimental protocols, and visual representations of the involved pathways and workflows.

Eph-Ephrin Antagonism

Derivatives of 2,5-dimethyl-pyrrol-1-yl-benzoic acid were initially identified as competitive inhibitors of the EphA4 receptor, targeting the high-affinity ligand-binding pocket and thereby blocking the interaction with its ephrin ligands[1]. The Eph-ephrin signaling pathway is crucial in various physiological and pathological processes, including cancer, making it an attractive therapeutic target. One derivative, referred to as compound 1, has shown cytostatic efficacy in pancreatic adenocarcinoma (PDAC) cells expressing EphA4, both in vitro and in vivo. This compound was found to suppress EphA4 and Akt phosphorylation and induce apoptosis[2].

However, subsequent studies have raised concerns about the nature of this inhibition. It has been demonstrated that some 2,5-dimethyl pyrrol-1-yl-benzoic acid derivatives can spontaneously form a mixture of polymers, and these polymeric species may be responsible for the observed aspecific biological activity[1].

Quantitative Data: Eph-Ephrin Inhibition

| Compound | Target | Inhibition Constant (Ki) | Assay | Reference |

| 2,5-dimethylpyrrolyl benzoic acid derivative | EphA4 - ephrin-A5 binding | 7 µM | Enzyme-Linked Immunosorbent Assay (ELISA) | [1] |

| Isomeric 2,5-dimethylpyrrolyl benzoic acid derivative | EphA4 - ephrin-A5 binding | 9 µM | Enzyme-Linked Immunosorbent Assay (ELISA) | [1] |

Experimental Protocol: Eph-Ephrin Binding Assay (ELISA)

A competitive enzyme-linked immunosorbent assay (ELISA) is a common method to assess the inhibition of Eph receptor-ephrin ligand interaction.

-

Plate Coating: Recombinant EphA4 receptor protein is immobilized on the surface of a microtiter plate.

-

Blocking: The remaining protein-binding sites on the plate are blocked with a solution of a non-specific protein, such as bovine serum albumin (BSA).

-

Inhibition Reaction: The test compound (e.g., a 2,5-dimethylpyrrolyl benzoic acid derivative) at various concentrations is pre-incubated with the immobilized EphA4 receptor.

-

Ligand Binding: A biotinylated ephrin-A5 ligand is then added to the wells. The inhibitor, if active, will compete with the ephrin-A5 for binding to the EphA4 receptor.

-

Detection: The amount of bound biotinylated ephrin-A5 is quantified by adding a streptavidin-horseradish peroxidase (HRP) conjugate, followed by a chromogenic HRP substrate.

-

Data Analysis: The absorbance is measured, and the Ki value is calculated from the dose-response curve.

Signaling Pathway Diagram

Caption: EphA4 signaling pathway and its inhibition.

Dual Enoyl ACP Reductase and Dihydrofolate Reductase (DHFR) Inhibition

Derivatives of 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid have been synthesized and evaluated as dual inhibitors of enoyl-acyl carrier protein (ACP) reductase (InhA) and dihydrofolate reductase (DHFR), key enzymes in Mycobacterium tuberculosis. This dual-targeting approach is a promising strategy to combat tuberculosis, including drug-resistant strains. These compounds have demonstrated significant antibacterial and antitubercular activities.

Quantitative Data: Antibacterial and Antitubercular Activity

| Compound Series | Target Organism | Activity Range (MIC) | Reference |

| 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N'-(2-(substituted)acetyl)benzohydrazides | M. tuberculosis H37Rv | 0.8 - 25 µg/mL | [3] |

| 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N'-(2-(substituted)acetyl)benzohydrazides | S. aureus | 0.8 - 100 µg/mL | [3] |

| 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N'-(2-(substituted)acetyl)benzohydrazides | E. coli | 0.8 - 100 µg/mL | [3] |

Experimental Protocol: Microplate Alamar Blue Assay (MABA)

The Minimum Inhibitory Concentration (MIC) of the compounds against M. tuberculosis H37Rv is typically determined using the Microplate Alamar Blue Assay (MABA).

-

Preparation of Inoculum: A suspension of M. tuberculosis H37Rv is prepared and its density is adjusted to a McFarland standard.

-

Drug Dilution: The test compounds are serially diluted in a 96-well microplate.

-

Inoculation: The bacterial suspension is added to each well containing the drug dilutions.

-

Incubation: The plates are incubated at 37°C for several days.

-

Addition of Alamar Blue: A solution of Alamar Blue (resazurin) is added to each well.

-

Second Incubation: The plates are incubated again for 24 hours.

-

Reading Results: A color change from blue (no growth) to pink (growth) indicates bacterial viability. The MIC is defined as the lowest concentration of the compound that prevents this color change.

Enzymatic Reaction Diagrams

Caption: Inhibition of Dihydrofolate Reductase (DHFR).

Caption: Inhibition of Enoyl ACP Reductase (InhA).

Acetylcholinesterase and Carbonic Anhydrase Inhibition

Certain derivatives of this compound have been investigated as multi-target inhibitors of acetylcholinesterase (AChE) and carbonic anhydrases (CAs), enzymes implicated in the pathology of Alzheimer's disease.

Quantitative Data: AChE and CA Inhibition

| Compound | Target | Inhibition Constant (KI) | Reference |

| Tetrahydroisoquinolynyl-benzoic acid derivative 6f | Acetylcholinesterase (AChE) | 13.62 ± 0.21 nM | [4] |

| Tetrahydroisoquinolynyl-benzoic acid derivative 6e | Carbonic Anhydrase I (hCA I) | 18.78 ± 0.09 nM | [4] |

| Tetrahydroisoquinolynyl-benzoic acid derivative 6c | Carbonic Anhydrase II (hCA II) | 33.00 ± 0.29 nM | [4] |

Experimental Protocol: Acetylcholinesterase Inhibition Assay (Ellman's Method)

-

Principle: The assay measures the activity of AChE by monitoring the production of thiocholine from the hydrolysis of acetylthiocholine. Thiocholine reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored anion, which is measured spectrophotometrically at 412 nm.

-

Procedure:

-

A reaction mixture is prepared containing a buffer (e.g., phosphate buffer, pH 8.0), DTNB, and the test inhibitor at various concentrations.

-

The enzyme (AChE) is added and the mixture is pre-incubated.

-

The reaction is initiated by the addition of the substrate, acetylthiocholine.

-

The increase in absorbance at 412 nm is monitored over time.

-

The percentage of inhibition is calculated, and the IC50 or Ki value is determined.

-

Experimental Protocol: Carbonic Anhydrase Inhibition Assay

A stopped-flow instrument is used to measure the inhibition of the CO2 hydration activity of CAs.

-

Principle: The assay measures the rate of the CA-catalyzed hydration of CO2 to bicarbonate and a proton, which causes a pH change. This pH change is monitored using a colorimetric indicator.

-

Procedure:

-

The reaction is initiated by rapidly mixing a CO2-saturated solution with a buffer solution containing the CA enzyme, a pH indicator (e.g., phenol red), and the test inhibitor at various concentrations.

-

The change in absorbance of the pH indicator is monitored over a short period (10-100 seconds).

-

The initial rates of the reaction are determined.

-

Inhibition constants (Ki) are calculated from the dose-response curves.

-

Catalytic Mechanism Diagrams

Caption: Catalytic mechanism of Acetylcholinesterase (AChE).

Caption: Catalytic mechanism of Carbonic Anhydrase (CA).

Histone Deacetylase (HDAC) Inhibition

Derivatives of this compound have also been explored as inhibitors of histone deacetylases (HDACs). HDACs are a class of enzymes that play a crucial role in epigenetic regulation, and their inhibition is a validated strategy in cancer therapy.

Quantitative data and specific experimental protocols for HDAC inhibition by direct derivatives of this compound were not extensively detailed in the provided search results. However, a general protocol for HDAC inhibition assays is described below.

Experimental Protocol: Fluorometric HDAC Inhibition Assay

-

Principle: This assay utilizes a fluorogenic HDAC substrate. When the substrate is deacetylated by HDAC, it becomes susceptible to cleavage by a developer enzyme, which releases a fluorescent molecule. The intensity of the fluorescence is proportional to the HDAC activity.

-

Procedure:

-

The HDAC enzyme is incubated with the test inhibitor at various concentrations in an appropriate assay buffer.

-

The fluorogenic HDAC substrate is added to initiate the reaction.

-

After a defined incubation period, a developer solution is added to stop the reaction and generate the fluorescent signal.

-

The fluorescence is measured using a microplate reader.

-

The percentage of inhibition is calculated, and the IC50 value is determined.

-

Mechanism of Action Diagram

References

- 1. Microplate Alamar Blue Assay (MABA) and Low Oxygen Recovery Assay (LORA) for Mycobacterium tuberculosis. | Semantic Scholar [semanticscholar.org]

- 2. researchgate.net [researchgate.net]

- 3. Catalytic Reaction Mechanism of Acetylcholinesterase Determined by Born-Oppenheimer ab initio QM/MM Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]

- 4. discovery.researcher.life [discovery.researcher.life]

An In-depth Technical Guide to the Solubility of 2-(2,5-dimethyl-1H-pyrrol-1-yl)benzoic Acid in Organic Solvents

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the solubility characteristics of 2-(2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid. In the absence of specific published quantitative solubility data, this document offers a detailed predicted solubility profile based on the compound's molecular structure. Furthermore, a standardized experimental protocol for determining the precise solubility in various organic solvents is presented, along with a visual workflow to guide laboratory execution. This guide is intended to be a valuable resource for researchers engaged in the development and formulation of drug candidates and other chemical entities involving this compound.

Introduction

This compound is a bifunctional organic molecule incorporating a carboxylic acid group and a dimethyl-substituted pyrrole ring. The interplay between the polar, acidic carboxyl group and the less polar, aromatic pyrrole moiety dictates its solubility in different solvent systems. Understanding this solubility is critical for a range of applications, including reaction chemistry, purification, formulation, and drug delivery.

Molecular Structure:

-

IUPAC Name: this compound

-

Molecular Formula: C₁₃H₁₃NO₂

-

Molecular Weight: 215.25 g/mol

The presence of both a hydrogen bond donor and acceptor in the carboxylic acid group, alongside the generally nonpolar character of the substituted pyrrole and benzene rings, suggests a complex solubility profile that will be highly dependent on the nature of the solvent.

Predicted Solubility Profile

-

Polar Protic Solvents (e.g., Methanol, Ethanol): The carboxylic acid group is capable of hydrogen bonding with protic solvents. Therefore, moderate to good solubility is expected in lower-aliphatic alcohols like methanol and ethanol. As the alkyl chain of the alcohol increases, the solubility is likely to decrease.

-

Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): Solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) are excellent hydrogen bond acceptors and have high polarity, making them likely to be very good solvents for this compound. Acetonitrile, being less polar, may offer moderate solubility.

-

Nonpolar Solvents (e.g., Hexane, Toluene): The molecule has a significant nonpolar component due to the benzene and dimethylpyrrole rings. However, the highly polar carboxylic acid group will likely limit its solubility in very nonpolar solvents like hexane. In aromatic solvents such as toluene, some solubility can be expected due to potential π-π stacking interactions with the aromatic rings of the solute.

-

Ethers (e.g., Diethyl Ether, THF): Ethers can act as hydrogen bond acceptors, interacting with the carboxylic acid proton. Therefore, some degree of solubility is anticipated, likely moderate in solvents like tetrahydrofuran (THF).

-

Chlorinated Solvents (e.g., Dichloromethane, Chloroform): These solvents are of intermediate polarity and can engage in dipole-dipole interactions. Moderate solubility is predicted in solvents like dichloromethane.

A summary of the predicted solubility is presented in the table below. It is important to note that this is a qualitative prediction and experimental verification is required for quantitative assessment.

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol | Good to Moderate | Hydrogen bonding between the carboxylic acid group and the solvent's hydroxyl group. |